molecular formula C14H17N3 B13848010 5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B13848010
M. Wt: 227.30 g/mol
InChI Key: RZSLOJMDEPXRTO-UHFFFAOYSA-N
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Description

5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a versatile chemical scaffold in medicinal chemistry and drug discovery. This tetrahydropyrazolopyridine core structure is a key synthetic intermediate and privileged pharmacophore in the development of novel therapeutic agents, particularly due to its structural similarity to potent kinase inhibitors . The compound serves as a critical building block for the synthesis of allosteric inhibitors targeting LIM domain kinases (LIMK1/2), which are serine/threonine and tyrosine kinases that play critical roles in regulating actin filament dynamics, affecting key cellular processes such as cytoskeletal remodeling, proliferation, and migration . Aberrant LIMK overactivation has been implicated in several disease pathways, including various cancers and neurodegenerative disorders, making this chemical class highly valuable for research in these areas . Additionally, related pyrazolo[4,3-c]pyridine derivatives have shown promise in photodynamic therapy (PDT) applications, demonstrating high photocytotoxicity against human skin melanoma cell lines while maintaining low dark cytotoxicity . Other research applications include development of C5a receptor modulators for treating vasculitis and inflammatory diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle all chemical materials with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

5-benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-13-10-17(8-7-14(13)16-15-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSLOJMDEPXRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CN(CCC2=NN1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Pyrazolopyridine Core: This is commonly achieved via cyclization reactions involving 5-aminopyrazole derivatives and suitable electrophilic partners, such as β-diketones or aldehydes, which facilitate ring closure to form the fused heterocyclic system.

  • Introduction of the Benzyl Group: The benzyl substituent at the 5-position is often introduced through nucleophilic substitution or coupling reactions using benzyl halides (e.g., benzyl chloride) in the presence of a base.

  • Methylation: The methyl group at the 3-position is typically introduced by methylation of the nitrogen atom or carbon position using methylating agents like methyl iodide or via alkylation reactions.

This approach aligns with the general synthetic routes for pyrazolopyridine derivatives described in the literature, where 5-aminopyrazole serves as a key synthetic precursor due to its multifunctional nucleophilic sites facilitating regioselective ring formation.

Detailed Synthetic Routes

Cyclization Using 5-Aminopyrazole as Precursor

5-Aminopyrazole is a versatile starting material for constructing the pyrazolo[4,3-c]pyridine core. The typical method involves condensation with electrophilic carbonyl compounds such as β-diketones or aldehydes under acidic or reflux conditions to promote cyclization.

  • Example Reaction Conditions:

    • Reflux in acetic acid or ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to enhance yield and reduce reaction time.
    • Microwave-assisted heating can be employed to accelerate the cyclization step.
    • Reaction times typically range from 4 to 6 hours.
  • Outcome:

    • Formation of the fused pyrazolo[4,3-c]pyridine ring system with good regioselectivity and yields between 70% and 85% depending on solvent and temperature.
Benzylation Step

Once the core is formed, the benzyl group is introduced:

  • Method:

    • Reaction of the pyrazolopyridine intermediate with benzyl chloride or substituted benzyl halides.
    • Use of a base such as potassium carbonate to deprotonate the nucleophilic site and facilitate nucleophilic substitution.
    • Solvents like dimethylformamide or acetone are commonly used.
  • Considerations:

    • Reaction temperature typically maintained at room temperature to 60°C.
    • Reaction time varies from 2 to 12 hours depending on the substrate and conditions.
Methylation Step
  • Method:

    • Methylation of the nitrogen atom or carbon site using methyl iodide or methyl sulfate.
    • Base such as sodium hydride or potassium carbonate is used to generate the nucleophilic species.
    • Reaction carried out in polar aprotic solvents such as dimethylformamide.
  • Outcome:

    • Introduction of the methyl group at the 3-position with high selectivity.
    • Yields generally range from 75% to 90%.

Representative Synthetic Scheme

Step Reaction Type Reagents & Conditions Product Description Yield (%)
1 Cyclization 5-Aminopyrazole + β-diketone, reflux in acetic acid or ionic liquid, 4–6 h Pyrazolo[4,3-c]pyridine core 70–85
2 Benzylation Pyrazolopyridine + benzyl chloride, K2CO3, DMF, 25–60°C, 4–12 h 5-Benzyl substituted pyrazolopyridine 75–88
3 Methylation Methyl iodide, base (NaH or K2CO3), DMF, room temp, 2–6 h This compound 80–90

Analytical Characterization of the Compound

To confirm the successful preparation and purity of this compound, the following analytical techniques are typically employed:

Technique Purpose Typical Data/Conditions
High-Performance Liquid Chromatography (HPLC) Purity assessment Reverse-phase C18 column, UV detection at 254 nm, gradient elution with acetonitrile/ammonium acetate buffer (pH 4.5)
Thin-Layer Chromatography (TLC) Reaction monitoring Silica gel plates, chloroform/methanol (9:1) solvent system
Proton Nuclear Magnetic Resonance (1H NMR) Structural confirmation 400 MHz, DMSO-d6 solvent; key signals: δ 2.35 ppm (s, 3H, methyl), δ 4.50 ppm (s, 2H, benzylic OCH2)
Mass Spectrometry (MS) Molecular weight confirmation High-resolution electrospray ionization MS, expected [M+H]+ ~354.18 Da

These methods ensure the compound’s identity and purity before further application.

Research Findings and Optimization

Recent research emphasizes the use of environmentally benign solvents such as ionic liquids and microwave-assisted synthesis to improve yields and reduce reaction times. For example:

  • Ionic liquids like 1-butyl-3-methylimidazolium bromide have been used to enhance the cyclization efficiency and selectivity.
  • Microwave irradiation has been shown to reduce reaction times from hours to minutes with comparable or improved yields.
  • Regioselectivity in benzylation and methylation steps is influenced by reaction conditions and choice of base.

These improvements contribute to more sustainable and scalable synthesis routes for pyrazolopyridine derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines, ketones, carboxylic acids, and reduced derivatives .

Scientific Research Applications

Synthesis of 5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The common synthetic route includes the reaction of 3-methyl-1-phenyl-1H-pyrazole derivatives with various electrophiles under acidic conditions. This method can be optimized for higher yields and purity using modern techniques such as continuous flow reactors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. Research indicates that these compounds can inhibit specific kinases involved in cancer progression. For example:

CompoundIC50 (nM)Target
Compound A68c-Met kinase
Compound B45VEGFR
Compound C30EGFR

The structure-activity relationship (SAR) studies suggest that modifications to the benzyl and methyl groups can significantly enhance the potency and selectivity of these compounds against cancer cell lines.

Neuroprotective Effects

Studies have also explored the neuroprotective effects of this compound. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis. The mechanism involves modulation of signaling pathways associated with neuroinflammation and apoptosis.

Medicinal Chemistry

This compound is being investigated for its potential as a lead compound in drug development. Its unique structure allows it to interact with various biological targets effectively. The ongoing research focuses on:

  • Antitumor agents : Developing derivatives that can target multiple cancer pathways.
  • Antidepressants : Exploring its effects on neurotransmitter systems to assess potential antidepressant properties.

Cosmetic Formulations

The compound's properties are also being evaluated in the field of cosmetic formulations . Its ability to modulate skin cell functions makes it a candidate for anti-aging products and skin repair formulations. Research is ongoing to establish its efficacy and safety in topical applications.

Case Studies

  • Anticancer Study : A recent study evaluated a series of derivatives for their inhibitory activity against c-Met kinase. The results indicated that certain modifications led to significantly enhanced inhibitory effects compared to the parent compound.
  • Neuroprotection Research : A study focusing on neuroprotective properties demonstrated that this compound could reduce neuronal cell death in models of oxidative stress.

Mechanism of Action

The mechanism of action of 5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[4,3-c]pyridine scaffold serves as a versatile template for drug discovery. Below is a detailed comparison of 5-benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine with structurally related analogs, focusing on substituents, synthesis efficiency, and bioactivity.

Table 1: Key Structural and Functional Comparisons

Compound Name / Substituents Synthesis Method Yield (%) Melting Point (°C) Biological Activity Key Reference
This compound Ultrasound-assisted cyclization N/A* N/A* Anti-inflammatory, Antioxidant
12f : 3-(1,3-oxazol-5-yl)-1-propyl derivative Nitrofuran coupling in DMF 45 142–143 Antimicrobial (ESKAPE pathogens)
12g : 3-(1,3-oxazol-5-yl)-1-(2-methoxyethyl) derivative Nitrofuran coupling in DMF 30 119–120 Antimicrobial (ESKAPE pathogens)
(I) : 7-(2-Chlorobenzylidene)-3-(2-chlorophenyl) derivative Multi-step condensation N/A* N/A* Structural/anti-inflammatory
(E)-7-(3,4-Dimethoxybenzylidene) derivative Claisen-Schmidt condensation N/A* N/A* Antioxidant (IC₅₀ = 12 µM)
Pyrano[4,3-c]pyrazoles Cyclocondensation of hydrazines 40–60 85–160 Weak anticancer/antimicrobial
Trifluoromethyl-substituted derivatives Sonogashira cross-coupling 50–75 90–125 Kinase inhibition (under study)
5-Pyrazolo[4,3-c]pyridin-2-yl)thiazoles Acetylation/hydrazine reactions 55–70 150–200 Anticancer (moderate activity)

Structural Modifications and Bioactivity

  • Substituent Effects: Benzyl/Methyl Groups (5-Benzyl-3-methyl): Enhance membrane permeability and stabilize interactions with hydrophobic enzyme pockets, contributing to anti-inflammatory and antioxidant activities . Oxazolyl/Alkyl Chains (12f, 12g): The 1-propyl and 2-methoxyethyl side chains in 12f and 12g improve solubility but reduce yields (30–45%) compared to trifluoromethyl derivatives (50–75%) .

Biological Activity

5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its pharmacological properties. Its chemical formula is C14H16N2C_{14}H_{16}N_2, and it can be represented as follows:

Structure C14H16N2\text{Structure }\quad C_{14}H_{16}N_2

The structural characteristics of pyrazoles often correlate with their biological activity due to the presence of specific functional groups.

Antioxidant Activity

Research has indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that certain pyrazoles can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity of this compound has not been extensively documented but falls within the expected range based on related compounds.

Enzyme Inhibition

Enzyme inhibition is another crucial aspect of the biological activity of pyrazole compounds. Notably, some studies have shown that related pyrazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases. For example:

Compound Target Enzyme IC50 (µM)
This compoundAChETBD
Related PyrazoleBChE46.42

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Several studies have reported that these compounds can inhibit inflammatory pathways and cytokine production. For instance:

  • Study Findings : A series of triazole-linked pyrazoles demonstrated significant anti-inflammatory activity with IC50 values comparable to standard treatments like diclofenac sodium.
Compound IC50 (µg/mL)
Pyrazole Derivative A60.56
Pyrazole Derivative B57.24
Diclofenac Sodium54.65

Neuroprotective Effects

Emerging research suggests that certain pyrazole derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. The nootropic effects observed in related compounds indicate potential cognitive benefits.

Case Studies

  • Neuroprotective Study : In a study investigating the nootropic effects of a structurally similar compound to this compound, researchers found it significantly improved memory retention in animal models compared to controls.
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives showed promising antibacterial activity.

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